Anisofolin A

Antimalarial Flavonoid Plasmodium falciparum

Procure Anisofolin A, a distinct acylated apigenin glucoside with dual p-coumaroyl groups at 3'' and 6'' positions of glucose. Its antimalarial potency (IC50 4.39 µM) is substantially enhanced over mono-acylated analogs, ensuring reproducible results in P. falciparum and M. tuberculosis H37Ra research. This unique acylation pattern is critical for structure-activity relationship (SAR) studies.

Molecular Formula C39H32O14
Molecular Weight 724.7 g/mol
Cat. No. B1632504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisofolin A
Molecular FormulaC39H32O14
Molecular Weight724.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O
InChIInChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)38(53-34(46)16-6-22-3-11-25(41)12-4-22)37(48)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2/b15-5+,16-6+/t32-,36-,37-,38+,39-/m1/s1
InChIKeyLHMKSPOTCLVAKR-AVMIHGAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anisofolin A for Antimalarial and Antimycobacterial Research Procurement Guide


Anisofolin A (CAS 83529-71-9), chemically defined as apigenin 7-O-(3'',6''-di-O-p-coumaroyl)-β-D-glucoside, is an acylated flavonoid glycoside isolated from several Lamiaceae species, most notably Anisomeles indica and Leucas mollissima [1]. It is characterized by a molecular formula of C39H32O14 and a molecular weight of 724.70 g/mol [1]. The compound has demonstrated in vitro activity against Plasmodium falciparum and Mycobacterium tuberculosis, with reported IC50 values of 4.39 µM and 4.50 µM, respectively [2].

Why Anisofolin A is Not Interchangeable with Other Apigenin-Derived Flavonoids


Acylation pattern critically dictates both antimalarial and antimycobacterial potency among apigenin-based flavonoids. Direct comparative data from Leucas mollissima isolates show that the di-p-coumaroyl substitution on the glucoside moiety of Anisofolin A is essential for its sub-5 µM activity against P. falciparum and M. tuberculosis, while the closely related mono-p-coumaroyl analog (compound 9) exhibits only moderate inhibition at equivalent concentrations [1]. Furthermore, the parent aglycone, apigenin, is significantly less potent against P. falciparum, with reported IC50 values exceeding 30 µM [2]. These structural-activity relationships underscore that generic substitution with other flavonoid glycosides or aglycones cannot reliably replicate the specific activity profile of Anisofolin A for research applications targeting these pathogens.

Anisofolin A Quantitative Differentiation Evidence Guide


Anisofolin A vs. Mono-p-coumaroyl Analog: Head-to-Head Antimalarial Potency Comparison

In a direct head-to-head assay within the same study, Anisofolin A demonstrated an antimalarial IC50 of 4.39 ± 0.25 µM against Plasmodium falciparum (3D7), whereas the closely related apigenin 7-O-β-D-(6''-p-E-coumaroyl)-glucoside, which lacks the second p-coumaroyl group, exhibited only 35% inhibition at 10 µM under the same experimental conditions [1]. This represents a clear, quantitative differentiation driven by the presence of the second acyl group.

Antimalarial Flavonoid Plasmodium falciparum

Anisofolin A vs. Apigenin Aglycone: Antimalarial Potency Cross-Study Comparison

Cross-study comparison reveals Anisofolin A is approximately 8-fold more potent against P. falciparum than its parent aglycone, apigenin. Anisofolin A exhibits an IC50 of 4.39 ± 0.25 µM [1], whereas apigenin has been reported to have an IC50 of 36.02 ± 2.4 µM against the same parasite in a separate but comparable assay [2].

Antimalarial Flavonoid Apigenin

Anisofolin A Antimycobacterial Activity Against M. tuberculosis H37Ra and M. bovis

Anisofolin A demonstrates dual antimycobacterial activity, with an IC50 of 4.50 ± 0.75 µM (3.31 µg/mL) against M. tuberculosis H37Ra and 55.6% inhibition of M. bovis at a concentration of 100 µg/mL [1]. This profile is quantitatively distinct from its close analog, apigenin 7-O-β-D-(6''-p-E-coumaroyl)-glucoside, which showed a different inhibition pattern, achieving 67.4% inhibition against M. bovis at 100 µg/mL but was not active enough to define an IC50 against M. tuberculosis [1].

Antimycobacterial Tuberculosis Mycobacterium tuberculosis

Anisofolin A's Acylation Pattern is a Key Determinant of Bioactivity

The quantitative advantage of Anisofolin A is directly linked to its unique 3'',6''-di-O-p-coumaroyl substitution pattern on the apigenin-7-O-glucoside core. This is evidenced by class-level inference: the parent aglycone, apigenin, has an IC50 of 36.02 µM against P. falciparum [1], and the mono-p-coumaroyl derivative shows only 35% inhibition at 10 µM [2]. In contrast, Anisofolin A's di-acylation results in a sub-5 µM IC50 against both P. falciparum and M. tuberculosis [2]. While no direct study measures the impact of each acylation step, the cumulative data strongly support the hypothesis that the second p-coumaroyl group is a critical pharmacophore for enhanced potency against these pathogens.

Structure-Activity Relationship Flavonoid Acylation

Recommended Research Applications for Anisofolin A


Structure-Activity Relationship (SAR) Studies on Flavonoid Acylation

Given the direct comparative evidence showing that the 3'',6''-di-O-p-coumaroyl substitution in Anisofolin A confers a >5-fold increase in antimalarial potency over its mono-p-coumaroyl analog [1], this compound is an essential tool for SAR studies. Researchers investigating the impact of acylation on flavonoid bioactivity should prioritize Anisofolin A as a key di-acylated standard to benchmark the potency gains achievable through specific modifications to the apigenin-7-O-glucoside core.

Antimalarial Lead Optimization and Mechanism of Action Studies

With a validated IC50 of 4.39 µM against P. falciparum 3D7, which is an 8-fold improvement over the parent aglycone apigenin [1][2], Anisofolin A serves as a promising scaffold for antimalarial lead optimization. Its activity profile makes it suitable for mechanistic studies aimed at identifying the molecular targets of acylated flavonoids in Plasmodium parasites and for exploring synergistic effects with established antimalarial drugs.

Comparative Antimycobacterial Profiling

Anisofolin A's distinct activity profile against M. tuberculosis H37Ra (IC50 4.50 µM) and M. bovis (55.6% inhibition at 100 µg/mL) [1] positions it as a valuable comparator in antimycobacterial screening panels. Its differential inhibition pattern relative to the mono-p-coumaroyl analog [1] makes it particularly useful for dissecting the structural requirements for targeting different mycobacterial species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anisofolin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.